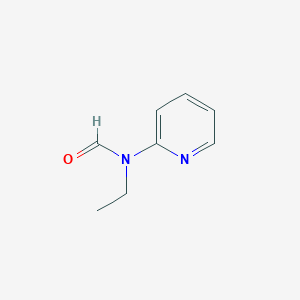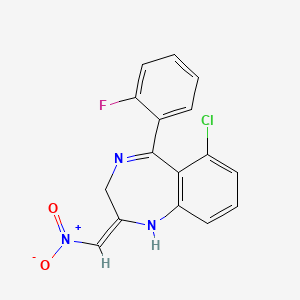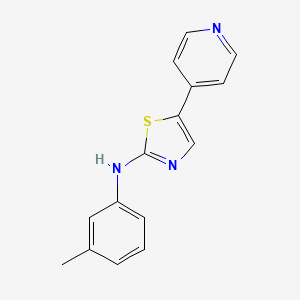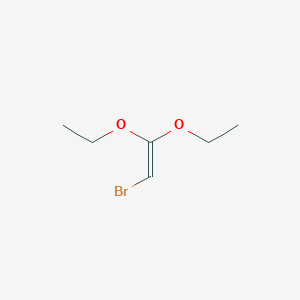![molecular formula C10H18O B13832284 (1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)
(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pinanol, also known as 2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol, is a bicyclic terpenoid derived from the terpene pinene. It contains a tertiary alcohol and exists in both cis and trans isomers, both of which are chiral . This compound is notable for its applications in the synthesis of other valuable chemicals, particularly in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Pinanol can be synthesized through the oxidation of pinane in the presence of a base, such as sodium hydroxide, and a free radical initiator like azobisisobutyronitrile. Oxygen is introduced into a mixture of pinane, base, and initiator until the desired yield of pinanol is obtained. The pinanol is then recovered through extraction and distillation .
Industrial Production Methods: Industrial production of 2-pinanol often involves the autoxidation of pinane with air to produce cis- and trans-2-pinane hydroperoxide, which is subsequently deoxygenated to yield 2-pinanol . Another method involves the thermal isomerization of cis-2-pinanol to linalool, which requires high temperatures (600-650°C) and specific reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pinanol undergoes various chemical reactions, including:
Oxidation: Conversion to 2-pinane hydroperoxide.
Reduction: Deoxygenation to yield pinane.
Isomerization: Thermal isomerization to linalool
Common Reagents and Conditions:
Oxidation: Sodium hydroxide and azobisisobutyronitrile as initiators.
Isomerization: High temperatures (350-600°C) and specific catalysts.
Major Products:
Linalool: A key product formed through the thermal isomerization of 2-pinanol.
Unsaturated hydrocarbons: By-products of the isomerization process.
Applications De Recherche Scientifique
2-Pinanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other terpenoids and fine chemicals.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and vitamins.
Mécanisme D'action
The mechanism of action of 2-pinanol involves the opening of the pinane ring in an intramolecular reaction. This process is crucial for the formation of linalool, a valuable fragrance compound. The isomerization of 2-pinanol to linalool is highly selective and involves specific reaction conditions to optimize yield and minimize by-products .
Comparaison Avec Des Composés Similaires
Pinane: The precursor to 2-pinanol.
Linalool: A product of 2-pinanol isomerization.
Other Terpenoids: Compounds like menthol and camphor share structural similarities with 2-pinanol.
Uniqueness: 2-Pinanol is unique due to its ability to undergo selective isomerization to linalool, making it a valuable intermediate in the fragrance and flavor industries. Its chiral nature and the existence of both cis and trans isomers add to its distinctiveness .
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1S,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10-/m1/s1 |
Clé InChI |
YYWZKGZIIKPPJZ-KHQFGBGNSA-N |
SMILES isomérique |
C[C@]1(CC[C@@H]2C[C@H]1C2(C)C)O |
SMILES canonique |
CC1(C2CCC(C1C2)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)
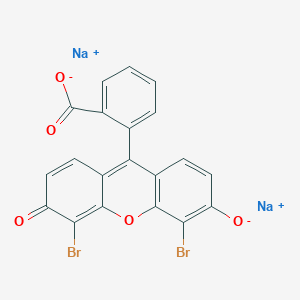

![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
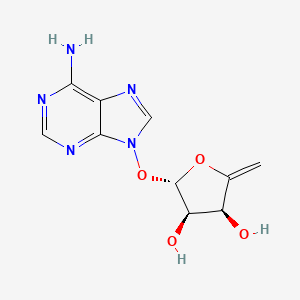
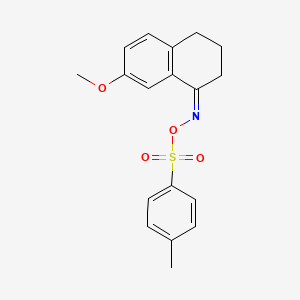
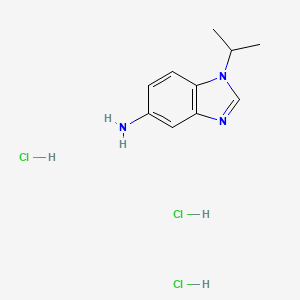
![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)

